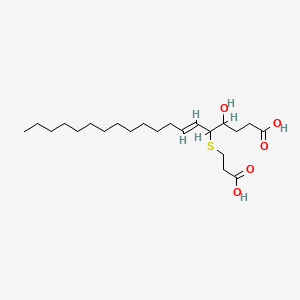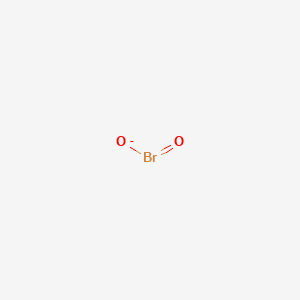
Bromite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromite is a monovalent inorganic anion obtained by deprotonation of bromous acid. It is a bromine oxoanion and a monovalent inorganic anion. It is a conjugate base of a bromous acid.
科学的研究の応用
1. Water Treatment and Environmental Implications
Bromite is involved in water treatment processes, particularly in the formation of bromate during ozonation of water containing bromide. A study by Fischbacher et al. (2015) revealed that bromate formation is a multistep process, resulting from the reaction of ozone with bromite. The study emphasized that this reaction occurs not by oxygen transfer as previously thought, but via electron transfer. This finding has significant implications for understanding and managing the formation of potentially carcinogenic bromate in drinking water treatment processes (Fischbacher et al., 2015).
2. Electrochemistry and Disinfection By-Products
In the context of electrolysis and disinfection, Bergmann et al. (2011) explored the formation of bromate and perbromate during bromide electrolysis using boron-doped diamond (BDD) anodes. This research is crucial for understanding the by-products of drinking water electrolysis for disinfection, including the potential formation of bromate and perbromate under certain conditions (Bergmann et al., 2011).
3. Kinetics and Reaction Mechanisms
Madsen (2003) conducted a study on the kinetics of bromite reduction by hexacyanoferrate(II) in a basic solution. Understanding the kinetics and mechanism of such reactions is vital for applications in chemical processing and environmental remediation (Madsen, 2003).
4. Plant Uptake and Environmental Tracing
Research by Xu et al. (2004) investigated the uptake of bromide by wetland plants, which has implications for using bromide as a tracer in environmental studies. The findings indicate the need to consider plant uptake when using bromide in tracer experiments, especially in vegetated wetland systems (Xu et al., 2004).
5. S(IV) Reductions and Chemical Interactions
Huff Hartz et al. (2003) focused on the reactions of bromite with aqueous S(IV), which is first order in both reactants and general-acid catalyzed. This research is important for understanding the chemical interactions in various environmental and industrial contexts (Huff Hartz et al., 2003).
特性
CAS番号 |
15477-77-7 |
|---|---|
製品名 |
Bromite |
分子式 |
BrO2- |
分子量 |
111.9 g/mol |
IUPAC名 |
bromite |
InChI |
InChI=1S/BrHO2/c2-1-3/h(H,2,3)/p-1 |
InChIキー |
DKSMCEUSSQTGBK-UHFFFAOYSA-M |
SMILES |
[O-]Br=O |
正規SMILES |
[O-]Br=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



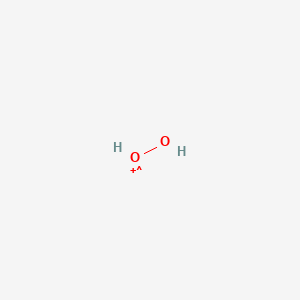


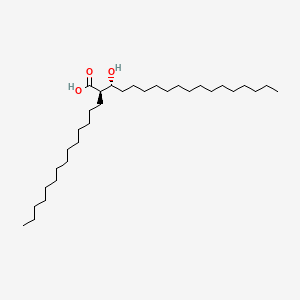
![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)
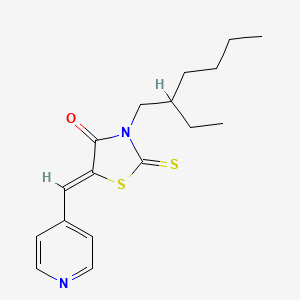
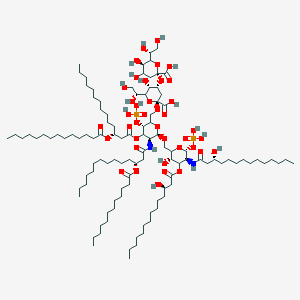


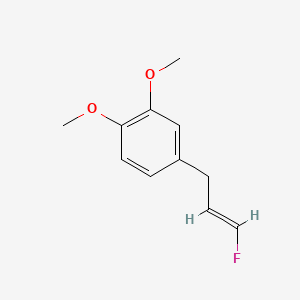
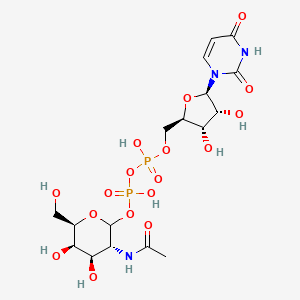
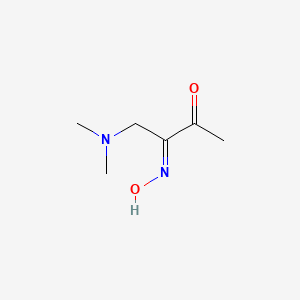
![2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-decahydro-4,5-dihydroxy-4,5-dimethyl-3-(1-methylethyl)-, (3R,4R,5R,13aR,13bR)-](/img/structure/B1237783.png)
